molecular formula C18H18O4 B12576861 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde CAS No. 587873-74-3

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde

Cat. No.: B12576861
CAS No.: 587873-74-3
M. Wt: 298.3 g/mol
InChI Key: CUHIZUMAHVHTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two formyl groups attached to a phenoxybutoxy benzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-dibromobutane in the presence of a base, followed by the reaction with 4-formylphenol. The reaction conditions often include the use of solvents such as toluene and catalysts like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is unique due to the presence of both formyl and butoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .

Biological Activity

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a butoxy group connected through a phenoxy linkage. Its biological activity has garnered interest due to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into the biological properties of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O4C_{18}H_{18}O_4, characterized by the following structural features:

  • Benzaldehyde moiety : Provides reactivity and potential for further functionalization.
  • Butoxy group : Enhances solubility and alters the compound's physical properties.
  • Phenoxy linkage : Contributes to the compound's planar conformation, which is crucial for intermolecular interactions.

The compound exhibits a triclinic crystal system, which is stabilized by weak C—H⋯O interactions forming two-dimensional networks within the crystal lattice.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but several studies indicate its potential in various applications:

Anticancer Activity

The structural similarity of this compound to known anticancer agents suggests it may exhibit similar properties. Compounds with aldehyde functionalities have been explored for their ability to inhibit tumor growth and metastasis. For example, certain benzaldehyde derivatives have shown efficacy against various cancer cell lines by inducing apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves reactions between salicylaldehyde and butane-1,4-diamine in the presence of a base like K2CO3. This method highlights the compound's versatility as a building block in organic synthesis .

Comparative Analysis with Similar Compounds

To understand its biological potential better, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Characteristics
4-[4-(4-Formylphenoxy)butoxy]benzaldehydeSimilar phenoxy and butoxy groupsExhibits polymorphism (monoclinic vs. triclinic)
3-(4-Hydroxyphenyl)propionaldehydeContains a hydroxy group instead of phenoxyKnown for antioxidant properties
2-Hydroxy-1-naphthaldehydeNaphthalene ring structureExhibits distinct photophysical properties
3-[4-(Dimethylamino)phenyl]propanalContains dimethylamino groupEnhanced reactivity due to amino group

This table illustrates how this compound stands out due to its unique combination of functional groups, warranting further research into its biological applications.

Future Directions in Research

Further studies are necessary to elucidate the specific biological effects of this compound. Potential research directions include:

  • In vitro and In vivo Studies : Assessing the compound's efficacy against various cancer cell lines and its mechanism of action.
  • Antioxidant Activity Testing : Evaluating its ability to scavenge free radicals and reduce oxidative stress.
  • Synthesis of Derivatives : Exploring modifications to enhance biological activity or selectivity.

Properties

CAS No.

587873-74-3

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[4-(4-formylphenoxy)butoxy]benzaldehyde

InChI

InChI=1S/C18H18O4/c19-13-15-7-9-17(10-8-15)21-11-3-4-12-22-18-6-2-1-5-16(18)14-20/h1-2,5-10,13-14H,3-4,11-12H2

InChI Key

CUHIZUMAHVHTBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.